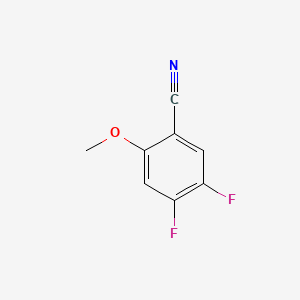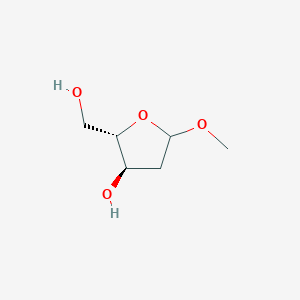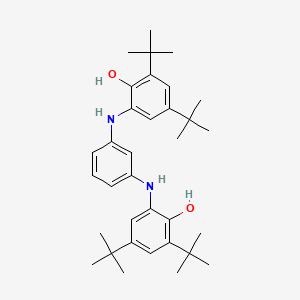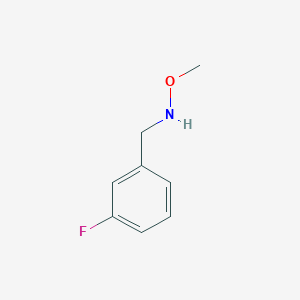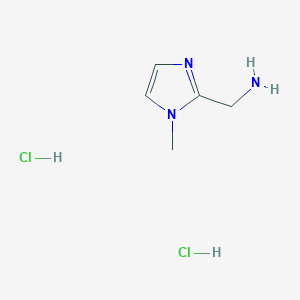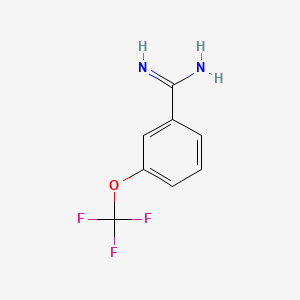
3-(Trifluoromethoxy)benzimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethoxy)benzimidamide is a chemical compound with the molecular formula C8H7F3N2O and a molecular weight of 204.15 g/mol. This compound has gained attention in various fields of research and industry due to its unique properties and reactivity.
Mechanism of Action
Target of Action
The compound belongs to the class of benzimidamides, which are known to interact with various biological targets .
Mode of Action
The trifluoromethoxy group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It is likely that the trifluoromethoxy group in the benzimidamide structure enhances the compound’s interaction with its targets.
Biochemical Pathways
The trifluoromethoxy group is known to play a significant role in the trifluoromethylation of carbon-centered radical intermediates .
Pharmacokinetics
The compound’s molecular weight (20415 g/mol) and boiling point (2621°C at 760 mmHg) suggest that it may have suitable pharmacokinetic properties .
Result of Action
The trifluoromethoxy group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that the compound may have significant biological effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-(Trifluoromethoxy)benzimidamide. For instance, the compound’s volatility (vapor pressure: 0.00872mmHg at 25°C) suggests that it may be sensitive to temperature changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing CF3O-containing compounds include the use of trifluoromethoxylating reagents . Recent advances have led to the development of new reagents that facilitate the trifluoromethoxylation reaction, making CF3O-containing compounds more accessible .
Industrial Production Methods
Industrial production methods for 3-(Trifluoromethoxy)benzimidamide are not extensively documented. the general approach involves the use of trifluoromethoxylating reagents under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(Trifluoromethoxy)benzimidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2), reducing agents such as sodium borohydride (NaBH4), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted benzimidamides .
Scientific Research Applications
3-(Trifluoromethoxy)benzimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique properties.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Trifluoromethoxy)benzimidamide include:
4-(Trifluoromethoxy)benzaldehyde: An aromatic aldehyde with similar trifluoromethoxy substitution.
3-(Trifluoromethyl)benzaldehyde: Another compound with a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
This compound is unique due to the presence of both the trifluoromethoxy group and the benzimidamide structure, which imparts distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(trifluoromethoxy)benzenecarboximidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)14-6-3-1-2-5(4-6)7(12)13/h1-4H,(H3,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPBVRRAGKXTOFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C(=N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80479437 |
Source


|
| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
791566-24-0 |
Source


|
| Record name | 3-(TRIFLUOROMETHOXY)BENZIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80479437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

